Azamethiphos

説明

This compound is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor, mutagen, and neurotoxicant that is used as a pesticide. It is characterized as a highly soluble colorless to grey or orange yellow solid, and exposure occurs by inhalation, ingestion, or contact.

This compound is an organophosphorus insecticide that acts by inhibition of cholinesterase activity. In veterinary medicine it is used in fish farming to control external parasites in Atlantic salmon. It exhibits moderate acute oral toxicity to mammals but has high acute oral toxicity to birds.

Structure

3D Structure

特性

IUPAC Name |

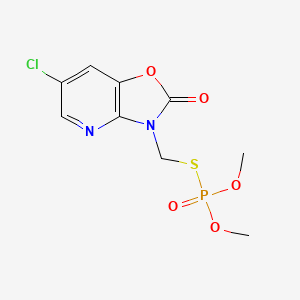

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBTWQZTQIWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034818 | |

| Record name | Azamethiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35575-96-3 | |

| Record name | Azamethiphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35575-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azamethiphos [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azamethiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAMETHIPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Azamethiphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of Azamethiphos, a widely used organophosphate insecticide and veterinary drug. It details the key chemical transformations, intermediates, and potential impurities that may arise during its manufacture. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

This compound Synthesis Pathway

The manufacturing process of this compound is a multi-step chemical synthesis that begins with the heterocyclic compound oxazolo[4,5-b]pyridin-2(3H)-one. The overall synthesis can be conceptually divided into three main stages: chlorination of the pyridine ring, chloromethylation at the 3-position of the oxazolone ring, and finally, condensation with a thiophosphate moiety.

A general outline of the synthesis is described in various sources, including patents and chemical databases[1][2]. The process commences with the preparation of a chlorinated intermediate from oxazolo[4,5-b]pyridine-2(3H)-one[1]. This is followed by the introduction of a chloromethyl group and subsequent reaction with a thiophosphate ester to yield the final this compound molecule[1].

Step 1: Chlorination of oxazolo[4,5-b]pyridin-2(3H)-one

The initial step involves the chlorination of the starting material, oxazolo[4,5-b]pyridin-2(3H)-one. This reaction is crucial for introducing the chlorine atom at the 6-position of the pyridine ring, a key structural feature of the this compound molecule.

Reaction: oxazolo[4,5-b]pyridin-2(3H)-one is reacted with a chlorinating agent to produce 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one. A patent describes a method using N-chlorosuccinimide (NCS) in a suitable solvent[3].

Experimental Protocol: A detailed experimental procedure for this step is outlined in a Chinese patent[3]. In a typical procedure, oxazolo[4,5-b]pyridine-2(3H)-one is dissolved in a solvent such as dimethylformamide (DMF). N-chlorosuccinimide is then added, and the reaction mixture is stirred at a controlled temperature (ranging from 10 to 120 °C) for a period of 1 to 36 hours. After the reaction is complete, the mixture is treated with water to precipitate the product, which is then filtered, washed, and dried. The crude product can be further purified by recrystallization from a solvent mixture like dichloromethane and ethyl acetate to yield 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one with high purity and yield[3].

| Parameter | Value | Reference |

| Starting Material | oxazolo[4,5-b]pyridine-2(3H)-one | [3] |

| Reagent | N-chlorosuccinimide (NCS) | [3] |

| Solvent | Dimethylformamide (DMF) | [3] |

| Reaction Temperature | 10 - 120 °C | [3] |

| Reaction Time | 1 - 36 hours | [3] |

| Purity (Post-recrystallization) | 99.5% (GC) | [3] |

| Yield | 89% | [3] |

Step 2: Chloromethylation of 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one

The second step involves the introduction of a chloromethyl group at the 3-position of the 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one intermediate. This is a critical step that prepares the molecule for the final condensation with the thiophosphate group.

Reaction: 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one is reacted with paraformaldehyde and thionyl chloride to yield 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one[1]. A Chinese patent details a process involving nucleophilic chlorination, hydroxymethylation, and side-chain chlorination in a single pot[4].

Experimental Protocol: While a detailed, publicly available experimental protocol with specific quantities and yields for this step is not readily found in academic literature, a Chinese patent describes the general process[4]. The reaction involves mixing 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one with paraformaldehyde and a solvent like N,N-dimethylformamide (DMF). Thionyl chloride is then added dropwise to the mixture. This sequence of reactions leads to the formation of the 3-chloromethyl derivative.

Step 3: Synthesis of this compound

The final step in the synthesis is the reaction of the 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one intermediate with an O,O-dimethyl phosphorothioate salt to form this compound.

Reaction: 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one is reacted with a salt of O,O-dimethyl phosphorothioic acid to yield S-((6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorothioate (this compound)[1].

Experimental Protocol: Detailed experimental protocols for this final condensation step are not extensively reported in readily accessible scientific journals. However, the general principle involves a nucleophilic substitution reaction where the sulfur atom of the O,O-dimethyl phosphorothioate anion displaces the chlorine atom of the chloromethyl group on the heterocyclic ring.

Potential Impurities in this compound

The purity of the final this compound product is critical for its efficacy and safety. Impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, or degradation of the final product. A study on the degradation of this compound in water identified several compounds that could also potentially be present as impurities in the technical-grade material[5].

Process-Related Impurities

These impurities are formed during the synthesis process and can include:

-

Unreacted Starting Materials and Intermediates:

-

oxazolo[4,5-b]pyridin-2(3H)-one

-

6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one[5]

-

3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one

-

-

By-products from Side Reactions:

-

6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one: This could be formed from the incomplete chlorination of the hydroxymethyl intermediate during the chloromethylation step[5].

-

O,O,S-trimethyl phosphorothioate: This could arise from side reactions involving the thiophosphate reagent[5].

-

O,O-dimethyl S-hydrogen phosphorothioate: Another potential impurity related to the thiophosphate reactant[5].

-

Degradation Products

This compound can degrade under certain conditions, and these degradation products may be present as impurities. The degradation study in water provides valuable insight into these potential impurities[5].

| Impurity Name | Chemical Formula | Potential Origin | Reference |

| 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one | C₆H₃ClN₂O₂ | Unreacted intermediate/Degradation product | [5] |

| 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one | C₇H₅ClN₂O₃ | Incomplete chloromethylation/Degradation product | [5] |

| O,O,S-trimethyl phosphorothioate | C₃H₉O₃PS | Side reaction of thiophosphate reagent/Degradation product | [5] |

| O,O-dimethyl S-hydrogen phosphorothioate | C₂H₇O₃PS | Side reaction of thiophosphate reagent/Degradation product | [5] |

Visualizing the Synthesis and Impurity Formation

The following diagrams, generated using Graphviz, illustrate the this compound synthesis pathway and the potential formation of impurities.

Caption: The three-step synthesis pathway of this compound.

Caption: Potential pathways for the formation of impurities during this compound synthesis.

References

- 1. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]

- 2. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]

- 3. CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones - Google Patents [patents.google.com]

- 4. CN103073595A - Full-sealing process for preparing this compound cleanly - Google Patents [patents.google.com]

- 5. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Azamethiphos: A Technical Guide to its Mechanism of Action on Non-Target Organisms

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azamethiphos is a broad-spectrum organophosphate insecticide and acaricide used extensively in aquaculture to control sea lice infestations on farmed salmon. As a neurotoxic agent, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both target and non-target organisms. This technical guide provides an in-depth review of the molecular mechanisms through which this compound exerts its effects on non-target species. It consolidates quantitative toxicity data, details relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4] AChE is essential for the termination of nerve impulses at cholinergic synapses. It functions by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thus clearing the synaptic cleft and allowing the neuron to return to its resting state.

This compound acts as an irreversible inhibitor of AChE.[5] It phosphorylates the serine hydroxyl group at the active site of the enzyme, forming a stable, inactive complex. This inactivation leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[5] The subsequent hyper-excitation of the nervous system leads to neuromuscular fatigue, paralysis, and ultimately, death in susceptible organisms.[5]

Effects and Toxicity on Non-Target Organisms

While effective against sea lice, this compound lacks specificity and can have significant impacts on a wide range of non-target organisms.[6] Its high water solubility facilitates dispersal in the marine environment, creating a potential risk for aquatic life.[6][7]

Aquatic Invertebrates

Aquatic invertebrates, particularly crustaceans, exhibit high sensitivity to this compound. This is a major concern as many crustacean species are ecologically and commercially important.

-

Crustaceans (Lobsters, Shrimp, Copepods): Lobsters and shrimp are among the most susceptible species.[8] Studies have shown that this compound is lethal to all life stages of lobster, with larval stages being particularly vulnerable.[8][9] Sub-lethal effects in lobsters include agitation and erratic behavior.[8]

-

Bivalves (Oysters, Clams): Bivalves like scallops and clams appear to be less sensitive to the acute lethal effects of this compound compared to crustaceans.[8] However, sub-lethal effects are significant. In the Chilean oyster (Ostrea chilensis), exposure has been shown to impair physiological performance (clearance and oxygen consumption rates) and induce oxidative stress.[10][11] These effects are often exacerbated by increases in water temperature.[10]

Other Non-Target Organisms

-

Fish: this compound is considered moderately toxic to fish.[1]

-

Birds: It is classified as highly toxic to birds.[1]

-

Mammals: In laboratory animals, this compound demonstrates slight to moderate acute oral toxicity.[1][12] It is not expected to bioaccumulate in tissues.[1][12]

Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound to various non-target organisms. LC50 (Lethal Concentration 50%) represents the concentration of a chemical in water that kills 50% of the test organisms within a specified timeframe.

Table 1: Acute Toxicity of this compound to Non-Target Crustaceans

| Species | Life Stage | Exposure Duration | LC50 (µg/L) | Reference |

| American Lobster (Homarus americanus) | Stage I Larvae | 48 hours | 3.57 | [8] |

| American Lobster (Homarus americanus) | Stage II Larvae | 48 hours | 1.03 | [8] |

| American Lobster (Homarus americanus) | Stage III Larvae | 48 hours | 2.29 | [8] |

| American Lobster (Homarus americanus) | Stage IV Larvae | 48 hours | 2.12 | [8] |

| American Lobster (Homarus americanus) | Adult | 48 hours | 1.39 | [8] |

| American Lobster (Homarus americanus) | Adult | 10 days (continuous) | 0.216 | [8] |

| European Lobster (Homarus gammarus) | Larvae | 96 hours | 0.5 | [8] |

| Mysid Shrimp (Mysidopsis bahia) | Not Specified | 96 hours | 0.52 | [8] |

| Copepod (Temora longicornis) | Not Specified | 24 hours | >10 | [8] |

Table 2: No-Observed-Effect Concentration (NOEC) and Other Toxicity Endpoints

| Species | Endpoint | Value | Reference |

| Rat (Rattus norvegicus) | NOAEL (No-Observed-Adverse-Effect Level) from a two-generation reproductive study | 0.1 mg/kg bw/day | [13] |

| Multiple Marine Species | NOEC for sub-lethal effects (behaviour, molting, reproduction) used for risk assessment | 1.0 µg/L | [9] |

Other Molecular Mechanisms and Sub-lethal Effects

Beyond direct neurotoxicity via AChE inhibition, this compound exposure can trigger other detrimental cellular responses.

-

Oxidative Stress: Studies in oysters have demonstrated that this compound can induce oxidative stress, evidenced by increased lipid peroxidation and protein carbonyls.[6][11] This indicates that the chemical can disrupt the balance between the production of reactive oxygen species (ROS) and the organism's antioxidant defense capabilities, leading to cellular damage.

-

NOTCH Signaling Pathway: Research on the target sea louse (Caligus rogercresseyi) has shown that this compound treatment can induce the expression of genes in the NOTCH signaling pathway.[14] This pathway is highly conserved and plays a crucial role in cell-cell communication, proliferation, and differentiation. While this effect has been documented in the target pest, it highlights a potential secondary mechanism that could also affect non-target organisms, warranting further investigation.

Experimental Protocols

Standardized methodologies are crucial for assessing the toxicity of compounds like this compound. The following sections outline the general protocols for key experiments.

Acute Aquatic Toxicity Testing (LC50 Determination)

This protocol is a generalized representation based on standard OECD and EPA guidelines for determining the LC50 value for an aquatic invertebrate.

Objective: To determine the concentration of this compound that is lethal to 50% of a test population of a specific non-target aquatic organism over a defined period (e.g., 48 or 96 hours).

Methodology:

-

Test Organisms: A homogenous group of a selected species (e.g., Homarus americanus larvae) are acclimated to laboratory conditions.

-

Test Solutions: A series of test concentrations of this compound are prepared by diluting a stock solution with clean seawater. A seawater-only control group is also prepared. Typically, a geometric series of at least five concentrations is used.

-

Exposure: A set number of organisms (e.g., 10-20) are randomly assigned to replicate test chambers for each concentration and the control.

-

Incubation: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen for a specified duration (e.g., 96 hours).

-

Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, 96 hours). The criterion for death is typically the cessation of all movement, even after gentle prodding.

-

Data Analysis: The mortality data is analyzed using statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence intervals.

Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman method, a common technique for measuring AChE activity.

Objective: To quantify the inhibition of AChE activity in tissue samples from organisms exposed to this compound.

Methodology:

-

Sample Preparation: Organisms are exposed to different concentrations of this compound. Tissues of interest (e.g., brain, muscle, hemolymph) are dissected and homogenized in a cold phosphate buffer to create a tissue extract containing the enzyme.

-

Reaction Mixture: In a microplate well, the tissue extract is combined with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measurement: If AChE is active, it hydrolyzes ATCI into thiocholine and acetate. The thiocholine then reacts with DTNB to produce a yellow-colored compound (TNB). The rate of color change is measured over time using a spectrophotometer at a wavelength of 412 nm.

-

Inhibition Calculation: The AChE activity in samples from exposed organisms is compared to the activity in control (unexposed) organisms. The percent inhibition is calculated.

Conclusion

This compound is a potent neurotoxin whose primary mechanism of action is the inhibition of acetylcholinesterase. While effective for its intended use in aquaculture, this mechanism is not specific, leading to significant toxicity in a range of non-target organisms, most notably crustaceans. Quantitative data consistently demonstrate that species like lobster and shrimp are highly vulnerable, with LC50 values in the low microgram-per-liter range. Furthermore, sub-lethal effects, including the induction of oxidative stress, highlight that the impact of this compound extends beyond acute mortality. A thorough understanding of these mechanisms and toxicological endpoints is critical for conducting accurate environmental risk assessments and developing strategies to mitigate the impact on non-target populations.

References

- 1. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 4. omsynth.com [omsynth.com]

- 5. Highly Sensitive Detection of the Insecticide this compound by Tris(2,2′-bipyridine)ruthenium(II) Electrogenerated Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 9. canada.ca [canada.ca]

- 10. The interactive effect of anti-sea lice pesticide this compound and temperature on the physiological performance of the filter-feeding bivalve Ostrea chilensis: A non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. fda.gov [fda.gov]

- 14. Evidence for the Induction of Key Components of the NOTCH Signaling Pathway via Deltamethrin and this compound Treatment in the Sea Louse Caligus rogercresseyi [mdpi.com]

Degradation of Azamethiphos in Aquatic Environments: A Technical Guide for Researchers

An In-depth Examination of Azamethiphos Degradation Products and Pathways in Freshwater Versus Saltwater Ecosystems

This compound, an organophosphorus insecticide, is utilized in aquaculture to control sea lice, leading to its introduction into marine and, potentially, freshwater environments. Understanding its fate and degradation is crucial for assessing its environmental impact. This technical guide provides a comprehensive overview of the degradation products of this compound in aquatic systems, with a comparative focus on freshwater and saltwater environments, based on available scientific literature.

This compound Degradation Pathways and Products

The environmental degradation of this compound is primarily driven by hydrolysis, with contributions from photolysis and microbial activity. While direct comparative studies on the degradation products in freshwater versus saltwater are limited, research in freshwater systems provides valuable insights into the key transformation products.

A significant study on the degradation of this compound in deionized and river water identified four major degradation products[1][2]. Although this study utilized chlorine dioxide for degradation, the identified compounds represent potential products of oxidative degradation processes in aquatic environments. The degradation products are generally considered to be less toxic than the parent this compound compound[1][2].

Table 1: Major Degradation Products of this compound Identified in an Aqueous Environment

| Degradation Product | Chemical Formula | Notes |

| 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one | C6H3ClN2O2 | Identified as a major degradation product in a laboratory study.[1][2] |

| O,O,S-trimethyl phosphorothioate | C3H9O3PS | Identified as a major degradation product in a laboratory study.[1][2] |

| 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one | C7H5ClN2O3 | Identified as a major degradation product in a laboratory study.[1][2] |

| O,O-dimethyl S-hydrogen phosphorothioate | C2H7O3PS | Identified as a major degradation product in a laboratory study.[1][2] |

The primary degradation pathway of this compound involves the cleavage of the phosphate ester bond, leading to the formation of the pyridinyl-oxazole moiety and the organophosphate portion.

Comparative Degradation Rates: Freshwater vs. Saltwater

While specific comparative studies are scarce, available data suggests that the degradation rate of this compound is influenced by several environmental factors that can differ between freshwater and saltwater ecosystems.

Hydrolysis: Hydrolysis is the dominant degradation process for this compound in natural waters, with a reported half-life of approximately 8.9 days.[3][4] In the marine environment, it is reported to persist for up to nine days.[5] The rate of hydrolysis is sensitive to pH, and this compound is noted to be particularly sensitive to hydrolysis at low pH.[6] Given that the pH of freshwater and saltwater can vary, this is a key factor influencing its persistence.

Photolysis: Light has been shown to increase the degradation efficiency of this compound[7]. The extent of photolysis will depend on water clarity, depth, and the intensity of solar radiation, which can vary between different aquatic systems.

Microbial Degradation: The role of microorganisms in the degradation of this compound is acknowledged but not extensively detailed in the available literature for either freshwater or saltwater. The composition and activity of microbial communities will differ significantly between these environments, likely leading to different rates of biodegradation.

Table 2: Environmental Factors Influencing this compound Degradation

| Factor | Influence on Degradation | Relevance to Freshwater vs. Saltwater |

| pH | Hydrolysis rate is pH-dependent, with increased degradation at lower pH.[6] | Freshwater pH can vary widely (typically 6.5-8.5), while saltwater is more buffered (around 8.1). This could lead to faster hydrolysis in more acidic freshwater bodies. |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. | Temperature regimes can differ significantly between freshwater and marine environments, affecting degradation rates. |

| Sunlight | Photolysis contributes to degradation. | Water turbidity and depth will affect light penetration and thus the rate of photodegradation in both environments. |

| Microbial Community | Biodegradation by microorganisms is a degradation pathway. | The composition and metabolic activity of microbial communities are distinct in freshwater and saltwater, likely resulting in different biodegradation potentials. |

| Salinity/Ionic Strength | May influence chemical reaction rates. | The high ionic strength of saltwater could potentially affect the rate of hydrolysis compared to freshwater, although specific data for this compound is not available. |

Experimental Protocols for Studying this compound Degradation

Standardized protocols are essential for generating comparable data on pesticide degradation. The following outlines a general experimental workflow for assessing the degradation of this compound in aquatic environments, based on established methodologies like those from the OECD (Organisation for Economic Co-operation and Development).

Key Methodological Considerations:

-

Water Source: Use of representative freshwater (e.g., river water) and saltwater (e.g., coastal seawater) is critical. Water should be characterized for parameters such as pH, dissolved organic carbon, and microbial content.

-

Microcosms: Laboratory microcosms containing water and, if relevant, sediment from the respective environments should be used to simulate natural conditions.

-

Controls: Sterile controls (e.g., through filtration or autoclaving) are necessary to differentiate between abiotic (hydrolysis, photolysis) and biotic (microbial) degradation. Dark controls are used to assess the contribution of hydrolysis and microbial degradation in the absence of light.

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the preferred methods for the quantification of this compound and the identification of its degradation products[8].

Toxicological Profile and Signaling Pathways

This compound is an organophosphate insecticide that acts as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE)[9][10]. This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death in target organisms[10].

The degradation products of this compound are reported to be less toxic than the parent compound. A study showed that the degradation products had lower toxicity to the aquatic invertebrate Daphnia magna[1][2].

References

- 1. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 4. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 5. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound (Ref: GCA 18809) [sitem.herts.ac.uk]

- 10. This compound | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Photodegradation Kinetics of Azamethiphos under UV Light

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation kinetics of Azamethiphos, an organophosphorus insecticide, under ultraviolet (UV) light. This compound is utilized in aquaculture to control sea lice, and understanding its environmental fate, particularly its degradation under sunlight, is crucial for assessing its ecological impact. This document synthesizes available scientific data on its degradation kinetics, experimental methodologies, and degradation pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and degradation pathways are visualized using diagrams.

Introduction

This compound (S-6-chloro-2,3-dihydro-2-oxo-1,3-oxazolo[4,5-b]pyridin-3-ylmethyl O,O-dimethyl phosphorothioate) is an organophosphate insecticide effective against a range of ectoparasites.[1] Its application in aquaculture raises concerns about its persistence and potential effects on non-target aquatic organisms. Photodegradation is a primary mechanism for the dissipation of pesticides in the aquatic environment. This guide focuses on the kinetics and mechanisms of this compound degradation when exposed to UV radiation, a key component of sunlight.

Photodegradation Kinetics of this compound

The degradation of this compound in the presence of light has been observed to follow pseudo-first-order kinetics.[2] While specific kinetic data for the direct photolysis of this compound under UV light is not extensively available in the reviewed literature, studies on its degradation in the presence of light and an oxidizing agent like chlorine dioxide (ClO2) indicate that light significantly enhances the degradation rate compared to dark conditions.[2]

Table 1: Summary of a Study on this compound Degradation with Chlorine Dioxide under Light

| Parameter | Condition | Result | Reference |

| Kinetics | UV-activated ClO2 oxidation | Pseudo-first-order | [2] |

| Degradation Efficiency | Light conditions (with ClO2) | Higher than dark conditions | [2] |

Note: This table summarizes findings from a study involving both light and an oxidizing agent, as direct UV photolysis data for this compound is limited in the available literature.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of photodegradation kinetics. Below are generalized yet detailed methodologies based on common practices for pesticide photolysis studies.

Sample Preparation and Irradiation

A standard solution of this compound is prepared in a solvent transparent to UV light, typically purified water or a water/acetonitrile mixture to ensure solubility. The concentration is chosen to be environmentally relevant and to allow for accurate analytical measurement. The solution is then placed in a photoreactor equipped with a UV lamp.

Diagram 1: Generalized Experimental Workflow for Photodegradation Studies

Caption: A typical workflow for studying the photodegradation of a pesticide.

Light Source and Reactor Setup

A common setup involves a quartz reaction vessel to allow for the transmission of UV light. The UV source is typically a medium or low-pressure mercury lamp emitting at specific wavelengths (e.g., 254 nm) or a xenon lamp to simulate the solar spectrum. The temperature of the reaction vessel is usually controlled using a water jacket.

Analytical Methodology

The concentration of this compound and its degradation products over time is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a fluorescence detector (FLD).[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile degradation products.

Table 2: Analytical Methods for this compound Determination

| Technique | Mobile Phase/Column | Detection | Application | Reference |

| HPLC-FLD | Acetonitrile-Water (32:68)/C18 column | Excitation: 230 nm, Emission: 345 nm | Residues in salmon tissue | [3] |

| HPLC-UV | Acetonitrile-Water (70:30) | 294 nm | Water and soil samples | [4] |

Photodegradation Pathway of this compound

The degradation of this compound under light in the presence of chlorine dioxide has been shown to proceed through several transformation products. The proposed mechanism involves reactions such as oxidation and cleavage of the molecule.

A study identified four primary degradation products of this compound when treated with ClO2 under light[5]:

-

6-chlorooxazolo[4,5-b]pyridin-2(3H)-one

-

O,O,S-trimethyl phosphorothioate

-

6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one

-

O,O-dimethyl S-hydrogen phosphorothioate

Diagram 2: Proposed Degradation Products of this compound with ClO2 and Light

References

- 1. fkit.unizg.hr [fkit.unizg.hr]

- 2. researchgate.net [researchgate.net]

- 3. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of this compound and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Azamethiphos Binding Affinity to Acetylcholinesterase Variants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the organophosphate insecticide azamethiphos to acetylcholinesterase (AChE) and its variants, with a particular focus on the mechanisms of resistance observed in salmon lice (Lepeophtheirus salmonis). This document details the molecular basis of resistance, experimental protocols for assessing binding and resistance, and the quantitative differences observed between susceptible and resistant AChE genotypes.

Introduction

This compound is a potent organophosphate insecticide widely used in aquaculture to control ectoparasites such as sea lice.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of animals.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the parasite.[3][4]

However, the extensive use of this compound has led to the emergence of resistance in target pest populations, primarily in salmon lice.[4][5] This resistance is predominantly linked to specific mutations in the gene encoding AChE, which alter the enzyme's structure and reduce its sensitivity to this compound.[3][4] Understanding the binding affinity of this compound to both wild-type (susceptible) and variant (resistant) forms of AChE is crucial for monitoring resistance, developing new treatment strategies, and designing novel insecticides.

Molecular Basis of Resistance

The primary mechanism of resistance to this compound in the salmon louse, Lepeophtheirus salmonis, has been identified as a single nucleotide polymorphism (SNP) in the ace1a gene, which codes for acetylcholinesterase. This SNP results in a missense mutation, leading to an amino acid substitution from Phenylalanine to Tyrosine at position 362 (Phe362Tyr) of the enzyme.[3][4] This corresponds to the Phe331 position in the Torpedo californica AChE.[3]

This Phe362Tyr mutation is located within the active site gorge of the AChE enzyme and is believed to alter the binding pocket for this compound, thereby reducing the inhibitor's binding affinity.[3] Salmon lice can be categorized into three genotypes based on this mutation:

-

SS (Susceptible): Homozygous for the wild-type allele (Phenylalanine at position 362). These individuals are highly susceptible to this compound.

-

RS (Resistant - Heterozygous): Heterozygous, carrying one wild-type and one mutant allele. These individuals exhibit an intermediate level of resistance.

-

RR (Resistant - Homozygous): Homozygous for the mutant allele (Tyrosine at position 362). These individuals are highly resistant to this compound.[6][7]

A similar resistance mechanism has been identified in the sea louse Caligus rogercresseyi, where a mutation at position 318 of the AChE gene is associated with this compound resistance.[8]

Quantitative Data on this compound-AChE Interaction

While the Phe362Tyr mutation is strongly correlated with this compound resistance, specific binding affinity constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against the purified wild-type (SS) and mutant (RR) AChE variants from salmon lice are not extensively reported in the available literature. However, enzymatic assays have demonstrated a significant difference in the residual AChE activity between the susceptible and resistant genotypes after exposure to this compound, providing strong evidence for a reduced binding affinity in the resistant variant.

The following table summarizes the key findings from a study by Kaur et al. (2015), which investigated the effect of this compound on AChE activity in susceptible and resistant salmon lice.

| Genotype | Treatment | Mean Residual AChE Activity (mU/mg protein) | Statistical Significance (p-value) | Reference |

| SS (Susceptible) | Control (0 µg/L this compound) | ~1.25 | - | |

| 2 µg/L this compound | ~0.25 | p < 0.0001 (compared to SS control) | ||

| RR (Resistant) | Control (0 µg/L this compound) | ~1.25 | - | |

| 2 µg/L this compound | ~0.75 | p < 0.0001 (compared to RR control) | ||

| Comparison | 2 µg/L this compound | SS vs. RR | p = 0.019 |

These results clearly indicate that the AChE from the RR genotype retains significantly higher activity in the presence of this compound compared to the SS genotype, demonstrating the protective effect of the Phe362Tyr mutation.

Experimental Protocols

This section details the key experimental methodologies for assessing this compound resistance and its effect on AChE activity in salmon lice, based on the protocols described by Kaur et al. (2015).

Salmon Louse Collection and Genotyping

-

Sample Collection: Collect adult salmon lice from farmed salmon.

-

RNA/DNA Extraction: Dissect the lice and extract total RNA or genomic DNA using standard molecular biology protocols.

-

Genotyping:

-

Perform reverse transcription of RNA to cDNA if starting from RNA.

-

Amplify the region of the ace1a gene containing the mutation site using polymerase chain reaction (PCR) with specific primers.

-

Sequence the PCR products to identify the nucleotide at the codon corresponding to amino acid position 362.

-

Alternatively, use a high-throughput genotyping method such as a TaqMan probe-based assay to rapidly determine the genotype (SS, RS, or RR) of individual lice.[7]

-

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

-

Enzyme Preparation:

-

Homogenize individual salmon lice in a suitable buffer (e.g., phosphate buffer, pH 7.5) on ice.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare a reaction mixture in a 96-well microplate containing:

-

Phosphate buffer

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

The salmon louse enzyme extract

-

-

Add this compound at various concentrations to the experimental wells and a control solvent (e.g., DMSO) to the control wells.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

AChE hydrolyzes ATCI to thiocholine and acetate.

-

The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.

-

-

Data Acquisition and Analysis:

-

Measure the rate of TNB formation by monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the AChE activity, typically expressed as milliunits per milligram of protein (mU/mg). One unit is defined as the amount of enzyme that hydrolyzes 1 µmol of acetylthiocholine per minute at a specific temperature and pH.

-

For inhibition studies, calculate the percentage of residual AChE activity for each this compound concentration relative to the control.

-

Visualizations

Experimental Workflow for this compound Resistance Assessment

Caption: Experimental workflow for assessing this compound resistance in salmon lice.

Mechanism of AChE Inhibition and Resistance

Caption: Mechanism of AChE inhibition by this compound and the effect of the Phe362Tyr mutation.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism behind Resistance against the Organophosphate this compound in Salmon Lice (Lepeophtheirus salmonis) | PLOS One [journals.plos.org]

- 3. Mechanism behind Resistance against the Organophosphate this compound in Salmon Lice (Lepeophtheirus salmonis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. The Interactive Effects of the Anti-Sea Lice Pesticide this compound and Temperature on Oxidative Damage and Antioxidant Responses in the Oyster Ostrea chilensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

The Unseen Impact: A Technical Guide on the Potential Effects of Aza-methi-phos on the Gut Microbiome of Rainbow Trout

Disclaimer: To date, no direct scientific studies have been published specifically investigating the effects of the organophosphate pesticide aza-methi-phos on the gut microbiome of rainbow trout (Oncorhynchus mykiss). This technical guide, therefore, synthesizes existing research on the impact of other organophosphate pesticides on the gut microbiota of various fish species, including rainbow trout, to infer the potential consequences of aza-methi-phos exposure. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future research in this critical area of aquatic toxicology.

Introduction: The Gut Microbiome as a Sentinel of Health

The gastrointestinal tract of rainbow trout harbors a complex and dynamic community of microorganisms, collectively known as the gut microbiome. This intricate ecosystem plays a pivotal role in host physiology, influencing nutrient metabolism, immune system development and function, and resistance to pathogens. The composition of the rainbow trout gut microbiome is predominantly composed of the phyla Proteobacteria, Firmicutes, and Actinobacteria. However, this delicate microbial balance can be disrupted by various environmental stressors, including exposure to chemical contaminants such as pesticides.

Organophosphate pesticides, a class of chemicals to which aza-methi-phos belongs, are widely used in agriculture and aquaculture and are known for their neurotoxic effects. Emerging evidence suggests that these compounds can also significantly alter the gut microbial communities of non-target organisms, leading to a state of dysbiosis, which may contribute to a range of adverse health outcomes.

Potential Effects of Organophosphate Exposure on the Fish Gut Microbiome

Based on studies of organophosphates like chlorpyrifos and diazinon in various fish species, aza-methi-phos exposure in rainbow trout could potentially lead to the following alterations in the gut microbiome:

-

Shifts in Microbial Diversity: Exposure to organophosphates has been shown to alter both the richness (alpha diversity) and the composition (beta diversity) of the gut microbiota. This can manifest as a decrease in beneficial bacteria and an increase in opportunistic or pathogenic bacteria.

-

Changes in Phyla Abundance: Studies on other fish species have demonstrated that organophosphate exposure can lead to significant changes in the relative abundance of dominant bacterial phyla. For instance, some studies report an increase in the abundance of Proteobacteria and a decrease in Firmicutes.

-

Functional Dysregulation: Alterations in the microbial community structure can lead to functional dysregulation of the gut microbiome. This may impact nutrient absorption, immune modulation, and the production of essential metabolites like short-chain fatty acids (SCFAs).

-

Increased Susceptibility to Disease: A dysbiotic gut microbiome can compromise the host's immune defenses, making the fish more susceptible to infections from pathogens.

Data Presentation: Summary of Organophosphate Effects on Fish Gut Microbiota

The following table summarizes findings from studies on the effects of various organophosphate pesticides on the gut microbiome of different fish species. This data provides a basis for hypothesizing the potential impacts of aza-methi-phos on rainbow trout.

| Pesticide | Fish Species | Key Findings on Gut Microbiome | Reference |

| Diazinon | Crucian Carp (Carassius auratus gibelio) | Increased counts of Bacteroidetes, Fusobacteria, and Firmicutes. No significant change in Proteobacteria abundance. Altered intestinal microbiota composition and diversity. | [1][2] |

| Chlorpyrifos | Zebrafish (Danio rerio) | Increased abundance of Proteobacteria, with alterations in α-Proteobacteria, β-Proteobacteria, and γ-Proteobacteria. | [1] |

| Trichlorfon | Common Carp (Cyprinus carpio) | While direct microbiome data is not detailed, gut histological changes were observed, suggesting a potential impact on the gut environment and its microbial inhabitants. | [1] |

Experimental Protocols: A Framework for Future Research

To directly assess the impact of aza-methi-phos on the rainbow trout gut microbiome, a controlled experimental approach is necessary. The following protocol outlines a general framework for such a study.

4.1. Fish Husbandry and Acclimation

-

Source: Obtain healthy, juvenile rainbow trout from a certified hatchery.

-

Acclimation: Acclimate the fish to laboratory conditions for a minimum of two weeks in dechlorinated, aerated water at a controlled temperature (e.g., 15 ± 1°C) and photoperiod (e.g., 12h light: 12h dark).

-

Feeding: Feed the fish a commercial trout diet at a specified rate (e.g., 2% of body weight per day).

4.2. Aza-methi-phos Exposure

-

Experimental Design: Employ a static-renewal or flow-through exposure system.

-

Treatment Groups: Include a control group (no aza-methi-phos) and at least three environmentally relevant concentrations of aza-methi-phos.

-

Duration: The exposure period should be determined based on the study objectives (e.g., acute exposure: 96 hours; chronic exposure: 28 days or longer).

-

Water Quality: Monitor water quality parameters (pH, dissolved oxygen, temperature, ammonia, nitrite, and nitrate) daily.

4.3. Sample Collection

-

Gut Dissection: At the end of the exposure period, euthanize the fish and aseptically dissect the gastrointestinal tract.

-

Content and Mucosa: Separate the intestinal contents (digesta) from the intestinal mucosa for separate microbial community analysis.

-

Storage: Immediately store samples at -80°C until DNA extraction.

4.4. DNA Extraction and 16S rRNA Gene Sequencing

-

Extraction: Extract total microbial DNA from the gut contents and mucosa using a commercially available kit.

-

PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

-

Sequencing: Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.

4.5. Bioinformatics and Statistical Analysis

-

Data Processing: Process the raw sequencing data to remove low-quality reads, chimeras, and adapters.

-

OTU Clustering: Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

-

Taxonomic Assignment: Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity indices (e.g., Chao1, Shannon, Simpson) and beta diversity (e.g., Bray-Curtis, Jaccard) to assess changes in the microbial community.

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, PERMANOVA) to determine significant differences between treatment groups.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for studying the effects of aza-methi-phos on the rainbow trout gut microbiome.

Potential Signaling Pathway Disruption

Caption: A conceptual diagram illustrating the potential pathways through which aza-methi-phos could impact the rainbow trout gut-health axis.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing body of research on other organophosphate pesticides strongly suggests that aza-methi-phos has the potential to significantly alter the gut microbiome of rainbow trout. Such alterations could have far-reaching consequences for fish health, including impaired nutrient metabolism, compromised immune function, and increased susceptibility to disease.

Future research should prioritize controlled exposure studies to definitively characterize the effects of aza-methi-phos on the rainbow trout gut microbiome. A multi-omics approach, integrating metagenomics, metatranscriptomics, and metabolomics, would provide a comprehensive understanding of the structural and functional changes in the gut microbial community and their subsequent impacts on host physiology. This knowledge is essential for developing accurate environmental risk assessments and for safeguarding the health of aquatic ecosystems.

References

Navigating the Solubility of Azamethiphos: A Technical Guide for Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of azamethiphos in various organic solvents, offering critical data and protocols for the preparation of stock solutions essential for research and development. Understanding the solubility characteristics of this organophosphate insecticide is paramount for accurate and reproducible experimental outcomes.

Core Data on this compound Solubility

The selection of an appropriate solvent is the foundational step in preparing a stock solution. The following table summarizes the available quantitative solubility data for this compound in a range of common organic solvents. This data has been compiled from various scientific and technical sources to facilitate easy comparison and informed solvent selection.

| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) |

| Dichloromethane | Halogenated Hydrocarbon | 610 | 20 |

| Benzene | Aromatic Hydrocarbon | 130 | 20 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 55 - 64 | Not Specified |

| Methanol | Alcohol | 100 | 20 |

| Water | Protic Solvent | 1.1 | 20 |

Experimental Protocols

Accurate and consistent preparation of stock solutions is critical for experimental integrity. The following protocols provide detailed methodologies for determining solubility and preparing standardized stock solutions of this compound.

Determining this compound Solubility in a Novel Solvent

This protocol outlines a general method for determining the solubility of this compound in an organic solvent for which data is not available, based on the principles of the isothermal saturation method.

Materials:

-

This compound (analytical standard grade)

-

Solvent of interest (high purity, HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the liquid.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. This step is crucial to prevent undissolved solute from artificially inflating the concentration measurement.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in g/L or other appropriate units.

Preparation of a Standard Stock Solution

This protocol provides a step-by-step guide for preparing a standard stock solution of this compound at a known concentration.

Materials:

-

This compound (analytical standard grade)

-

Selected organic solvent (high purity, HPLC grade or equivalent)

-

Volumetric flask (Class A)

-

Analytical balance (readable to 0.1 mg)

-

Spatula

-

Weighing paper or boat

-

Pipettes (calibrated)

-

Ultrasonic bath (optional)

-

Amber glass storage vials with screw caps and PTFE septa

Procedure:

-

Determine Required Mass: Calculate the mass of this compound required to achieve the desired concentration in the chosen volume of the volumetric flask. For example, to prepare a 1 mg/mL (1 g/L) stock solution in a 10 mL volumetric flask, you would need 10 mg of this compound.

-

Weighing: Accurately weigh the calculated mass of this compound using an analytical balance.

-

Dissolution: Carefully transfer the weighed this compound into the volumetric flask. Add a small amount of the chosen solvent (approximately half the final volume) to the flask.

-

Solubilization: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or place the flask in an ultrasonic bath for a short period to aid dissolution.

-

Bringing to Volume: Once the this compound is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

-

Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution into amber glass vials to protect it from light. Store the solution at an appropriate temperature, typically at -20°C for long-term storage, to minimize degradation. Clearly label the vials with the compound name, concentration, solvent, and date of preparation.

Visualizing the Solvent Selection Workflow

The process of selecting a suitable organic solvent for preparing an this compound stock solution can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key decision points in this process.

Caption: Workflow for selecting an organic solvent for this compound stock solutions.

This guide provides foundational knowledge for the effective preparation of this compound stock solutions. For novel applications or when using solvent systems not listed, it is imperative to perform preliminary solubility tests to ensure the stability and accuracy of your experimental standards.

Methodological & Application

Application Note: Determination of Azamethiphos in Seawater by HPLC-UV

An Application Note and Protocol for the determination of Azamethiphos in seawater using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is detailed below. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is an organophosphorus insecticide widely used in aquaculture, particularly in salmon farming, to control sea lice.[1][2][3] Its application involves direct introduction into marine environments, necessitating reliable analytical methods to monitor its concentration and assess potential risks to non-target marine organisms.[3][4] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and accessible technique for the quantification of this compound in environmental samples like seawater.[5][6] This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine monitoring.

Principle

This method employs reversed-phase HPLC to separate this compound from other components in the seawater matrix. A C18 column is typically used, where the nonpolar stationary phase retains the moderately polar this compound. An isocratic mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte.[5][7] Following separation, the this compound compound is detected by a UV detector based on its absorbance of UV light at a specific wavelength.[5] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1200 series).[5]

-

Reversed-phase C18 column (e.g., 5 μm, 250mm × 4.6 mm).[7]

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).[5][8]

-

Rotary evaporator.[5]

-

Analytical balance, vortex mixer, and sonicator.

-

Glassware: Volumetric flasks, pipettes, vials.

-

Syringe filters (0.45 µm).

-

-

Reagents:

2. Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

-

Working Stock Solution (e.g., 10 mg/L): Dilute the primary stock solution by transferring 100 µL into a 10 mL volumetric flask and bringing it to volume with the mobile phase diluent (e.g., Acetonitrile:Water, 20:80 v/v).[5]

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 mg/L) by serial dilution of the working stock solution with the mobile phase diluent.

3. Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from a method for extracting this compound from water samples.[5]

-

Sample Collection: Collect seawater samples in clean glass bottles and store them at 4°C until analysis.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

-

Sample Loading: Pass a known volume of the seawater sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).

-

Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.

-

Analyte Elution: Elute the retained this compound from the cartridge by passing a small volume of methanol (e.g., 2 x 2 mL) into a collection tube.[5]

-

Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator at approximately 44°C or under a gentle stream of nitrogen.[5]

-

Reconstitution: Re-dissolve the final residue in a precise volume (e.g., 1.0 mL) of an acetonitrile-water mixture (20:80 v/v).[5]

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC-UV Analysis

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject a fixed volume (e.g., 25 µL) of the prepared standards and samples into the HPLC system.[5]

-

Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

Data Presentation

Quantitative data for a typical HPLC-UV method for this compound analysis are summarized in the tables below.

Table 1: HPLC-UV Operating Conditions

| Parameter | Condition | Reference |

|---|---|---|

| HPLC System | Agilent 1200 Series | [5] |

| Column | C18 | [7][8] |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) | [5] |

| Elution Mode | Isocratic | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Injection Volume | 25 µL | [5] |

| UV Detection Wavelength | 294 nm (alternative: 274 nm) | [5][9] |

| Column Temperature | Ambient |[10] |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 5 - 1000 ng/mL | [11] |

| Limit of Detection (LOD) | 1 ppm (1000 µg/L) | [5] |

| Limit of Quantification (LOQ) | 5 ng/mL (5 µg/L) | [11] |

| Recovery in Water | 94.02 ± 0.09% | [5] |

| Precision (%RSD) | < 2% |[7] |

Note: The sensitivity of the method can be significantly improved using techniques like magnetic solid-phase extraction, which achieved a lower LOQ of 5 ng/mL.[11]

Mandatory Visualization

The overall workflow for the determination of this compound in seawater is illustrated below.

Caption: Experimental workflow from sample collection to final quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Efficient and selective extraction of this compound and chlorpyrifos residues from mineral water and grape samples using magnetic mesoporous molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Azamethiphos Residue in Fish Tissue by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Azamethiphos residues in fish tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by solid-phase extraction (SPE) cleanup to ensure high recovery and removal of matrix interferences. The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the determination of this compound. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring this compound levels in aquaculture products.

Introduction

This compound is an organophosphate insecticide used in aquaculture to control sea lice on salmonids.[1] Its use necessitates reliable analytical methods to monitor residue levels in fish tissue to ensure consumer safety and compliance with regulatory limits. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of this compound in fish tissue using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocol

Sample Preparation

1.1. Homogenization:

-

Excise a representative portion of the fish muscle tissue, removing skin and bones.

-

Homogenize the tissue to a uniform consistency using a high-speed blender or homogenizer.

1.2. QuEChERS Extraction:

-

Weigh 5 g (± 0.1 g) of the homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of water and 15 mL of acetonitrile (containing 1% acetic acid).

-

Add 1.5 g of anhydrous sodium acetate (NaOAc) and 6 g of anhydrous magnesium sulfate (MgSO₄).

-

Cap the tube and shake vigorously for 7 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.[2]

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube.

-

Add 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent.[2]

-

Vortex the tube for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.[2]

-

The resulting supernatant is ready for LC-MS/MS analysis. For enhanced cleanup, an additional SPE step can be performed.[3]

1.4. (Optional) C18 Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant from the d-SPE step onto the cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the this compound with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3][4]

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).[2]

-

Mobile Phase A: 0.1% Formic acid in Water.[2]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

-

Flow Rate: 0.3 mL/min.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.[2]

-

Gradient Program:

-

Start at 30% B, hold for 1 min.

-

Linear gradient to 100% B over 4 min.

-

Hold at 100% B for 4 min.

-

Return to 30% B in 0.1 min and re-equilibrate for 3 min.

-

2.2. Mass Spectrometry Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Temperature: 500°C.

-

Capillary Voltage: 3.5 kV.

-

Collision Gas: Argon.

-

MRM Transitions:

Quality Control

-

Calibration Curve: Prepare matrix-matched calibration standards over a concentration range of 1 to 100 ng/g to account for matrix effects. The linearity of the calibration curve should have a coefficient of determination (R²) ≥ 0.99.[6]

-

Spiked Samples: Analyze spiked blank fish tissue samples at low, medium, and high concentrations to assess method accuracy and precision. Recoveries should be within 70-120% with a relative standard deviation (RSD) ≤ 20%.[6]

-

Blanks: Analyze a method blank with each batch of samples to check for contamination.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis in Fish Tissue

| Parameter | Result |

| Linearity Range | 1 - 100 ng/g |

| Correlation Coefficient (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.2 ng/g[2] |

| Limit of Quantification (LOQ) | 0.6 ng/g (calculated as 3x LOD) |

| Recovery | 86% (at 10 ng/g)[3] |

| Precision (RSD) | 5.3%[3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Logical Relationships of Key Analytical Steps

Caption: Key steps in the analytical method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of residues of this compound in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. qcap-egypt.com [qcap-egypt.com]

Application Note: Solid-Phase Extraction of Azamethiphos from Environmental Water Samples

Abstract

This application note details a robust and reliable method for the extraction and pre-concentration of the organophosphorus insecticide Azamethiphos from environmental water samples using solid-phase extraction (SPE). The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology utilizes C18 SPE cartridges for the efficient isolation of this compound, followed by analysis with High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to ensure successful implementation.

Introduction

This compound is a widely used organophosphorus insecticide for controlling flies and cockroaches in agricultural and public health settings.[1] Its potential for runoff into surrounding water bodies necessitates sensitive and accurate monitoring methods to assess environmental contamination and ensure public safety. Solid-phase extraction (SPE) is a preferred technique for the pre-concentration of pesticides from aqueous matrices due to its efficiency, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[2] This application note provides a detailed protocol for the extraction of this compound from environmental water samples using C18 reverse-phase SPE cartridges, followed by quantification via HPLC.

Data Presentation

The following table summarizes the quantitative data for the solid-phase extraction of this compound from water samples. The data is compiled from various studies and demonstrates the effectiveness of the described methodology.

| Parameter | Value | Reference Matrix | Analytical Method | Source |

| Recovery | 94.02 ± 0.09% | Water | HPLC | [1] |

| Limit of Detection (LOD) | 1 ppm | Water | HPLC | [1] |

| Recovery (General OPPs) | 83 - 100% | Drinking Water | GC-NPD | [2][3] |

| LOD (General OPPs) | 0.02 - 0.1 µg/L | Drinking Water | GC-NPD | [2][3] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from environmental water samples.

Materials and Reagents:

-

Solid-Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Dichloromethane (optional, for cartridge washing)

-

SPE vacuum manifold

-

Glassware (beakers, graduated cylinders, vials)

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with UV detector

Sample Preparation:

-

Collect environmental water samples in clean glass bottles.

-

If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

-

Adjust the pH of the water sample to neutral (pH 7) to prevent hydrolysis of this compound.

Solid-Phase Extraction (SPE) Protocol:

-

Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 5 mL of dichloromethane (optional).